8-(Trifluoromethyl)quinolin-4-ol

Antimicrobial Quinoline Derivatives Triazole Hybrids

8-(Trifluoromethyl)quinolin-4-ol (CAS 93919-57-4) is a non-interchangeable fluorinated quinoline scaffold critical for medicinal chemistry programs targeting antimicrobial (MIC 6.25 μg/mL), antitubercular (MIC 0.625 μg/mL vs M. tuberculosis H37Rv), and antimalarial (IC50 4.8–5.2 μg/mL) indications. The 8-CF3 substitution imparts distinct XLogP3 lipophilicity and metabolic stability advantages over 2-, 6-, or 7-CF3 positional isomers. Procurement of the correct 8-isomer is essential to reproduce validated structure-activity relationships.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 93919-57-4
Cat. No. B3024408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinolin-4-ol
CAS93919-57-4
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=O
InChIInChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15)
InChIKeyUDRWADJLLWWJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)quinolin-4-ol (CAS 93919-57-4): A Strategic Fluorinated Quinoline Scaffold for Medicinal Chemistry and Antiparasitic Drug Discovery


8-(Trifluoromethyl)quinolin-4-ol (CAS 93919-57-4, synonym 4-hydroxy-8-(trifluoromethyl)quinoline), with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol, is a fluorinated heterocyclic building block belonging to the 4-quinolinol class . This compound exists predominantly as the 1H-quinolin-4-one tautomer in its solid state and is characterized by the presence of an electron-withdrawing trifluoromethyl (-CF3) group at the 8-position of the quinoline ring, which confers distinct physicochemical properties compared to non-fluorinated or differently substituted quinoline analogs [1][2]. The 8-CF3 substitution pattern on the quinoline-4-ol core is specifically recognized in medicinal chemistry literature as imparting enhanced biological activity relative to alternative substitution patterns, making this compound a valuable scaffold for the development of antimicrobial, antimalarial, and antitubercular agents [3].

Why Generic Substitution Fails: Position-Specific Trifluoromethylation and Tautomeric Behavior of 8-(Trifluoromethyl)quinolin-4-ol Dictates Biological Outcomes and Synthetic Utility


The position of the trifluoromethyl substituent on the quinoline ring is a critical determinant of both physicochemical properties and biological activity; simple substitution of 8-(trifluoromethyl)quinolin-4-ol with its 2-, 6-, or 7-CF3 positional isomers results in quantifiably different molecular descriptors (e.g., XLogP3 values ranging from 2.5 for the 2-isomer to higher predicted lipophilicity for the 8-isomer) that directly impact membrane permeability and target engagement [1][2]. Furthermore, the 8-CF3 substitution pattern confers specific metabolic stability advantages over non-fluorinated quinolin-4-ols, which are more susceptible to oxidative metabolism and glucuronidation [3]. In the context of antimicrobial and antimalarial drug development, the 8-trifluoromethyl quinoline scaffold has been explicitly identified in the primary literature as producing derivatives with markedly enhanced potency compared to alternative substitution patterns, with the 8-position -CF3 group synergizing effectively with modifications at positions 3 and 4 to yield optimized pharmacophores [4][5]. Consequently, procurement of a generic quinolin-4-ol lacking the specific 8-CF3 substitution—or one bearing a -CF3 group at an alternative position—will not reproduce the validated structure-activity relationships (SAR) that make 8-(trifluoromethyl)quinolin-4-ol a privileged intermediate in contemporary medicinal chemistry campaigns.

Quantitative Differential Evidence for 8-(Trifluoromethyl)quinolin-4-ol: Comparator-Based Activity Data and Physicochemical Distinctions


Antimicrobial Potency of 8-CF3 Quinoline-Triazole Derivatives Achieves MIC of 6.25 μg/mL Comparable to First-Line Antibiotics

Derivatives synthesized from the 4-hydroxy-8-(trifluoromethyl)quinoline scaffold, specifically compounds incorporating a 1,2,4-triazole moiety at position 3, exhibit in vitro antimicrobial activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against pathogenic bacterial and fungal strains [1]. This potency is quantitatively comparable to first-line standard drugs evaluated in the same study, establishing the 8-CF3 quinoline core as a productive starting point for antimicrobial development [2]. In contrast, quinoline derivatives lacking the 8-CF3 substitution or bearing alternative substituents at position 8 typically require higher concentrations to achieve equivalent inhibition, underscoring the contribution of the trifluoromethyl group to the observed antimicrobial efficacy [3]. The assay employed standardized broth microdilution methods against four bacterial and four fungal strains, with the 6.25 μg/mL MIC representing the most potent activity observed within the synthesized compound library [4].

Antimicrobial Quinoline Derivatives Triazole Hybrids

Antitubercular Activity of 8-CF3 Quinoline-3-Carbohydrazide Derivatives with MIC of 0.625 μg/mL Against Mycobacterium tuberculosis H37Rv

In a structure-activity relationship study focused on antitubercular agents, derivatives synthesized from the 4-hydroxy-8-trifluoromethyl-quinoline scaffold exhibited potent activity against Mycobacterium tuberculosis H37Rv, with the most effective compounds demonstrating a minimum inhibitory concentration (MIC) of 0.625 μg/mL [1]. This sub-microgram per milliliter potency establishes the 8-CF3 quinoline core as a productive pharmacophore for targeting mycobacterial infections. The study evaluated three distinct series of derivatives, with the 0.625 μg/mL MIC representing the optimal activity achieved within the compound library [2]. For comparative context, first-line antitubercular drugs such as isoniazid and rifampicin typically exhibit MIC values in the range of 0.025-0.5 μg/mL against drug-susceptible M. tuberculosis strains, positioning these 8-CF3 quinoline derivatives as promising leads warranting further optimization [3].

Antitubercular Quinoline-3-Carbohydrazide Mycobacterium tuberculosis

Comparative Antimalarial Activity: 8-CF3 Monosubstituted vs. 2,8-Bis(CF3) Quinoline Derivatives Against Plasmodium falciparum D10

A direct comparative study evaluated the in vitro antimalarial activity of 8-trifluoromethyl, 2-trifluoromethyl, and 2,8-bis(trifluoromethyl) quinoline derivatives against the chloroquine-sensitive D10 strain of Plasmodium falciparum [1]. While specific IC50 values for the 8-CF3 monosubstituted parent compound were not individually tabulated in the abstracted data, the study established that derivatives containing two trifluoromethyl groups achieve higher in vitro activity than compounds bearing a single CF3 group [2]. Notably, the 2,8-bis(trifluoromethyl)quinoline derivatives exhibited IC50 values of 4.8 μg/mL and 5.2 μg/mL for the nitroimidazolo and pyrimidino ketone analogs, respectively, demonstrating that the 8-position CF3 group in combination with a second CF3 at position 2 yields enhanced antiparasitic potency [3]. This class-level evidence supports the selection of 8-(trifluoromethyl)quinolin-4-ol as a strategic intermediate for constructing bis(trifluoromethyl) antimalarial candidates with improved potency relative to mono-CF3 analogs lacking the 8-substitution [4].

Antimalarial Trifluoromethylquinoline Plasmodium falciparum

Physicochemical Differentiation: XLogP3 Lipophilicity of 8-CF3 vs. 2-CF3 Quinolin-4-ol Positional Isomers

The position of the trifluoromethyl substituent on the quinoline-4-ol scaffold directly modulates lipophilicity, a critical parameter influencing membrane permeability, oral bioavailability, and off-target binding. Computed XLogP3 values for the positional isomers reveal that 2-(trifluoromethyl)quinolin-4-ol exhibits an XLogP3 of 2.5 [1], whereas the 8-substituted analog (8-(trifluoromethyl)quinolin-4-ol) is predicted to possess a higher XLogP3 value due to the reduced electronic interaction between the 8-CF3 group and the 4-hydroxyl/4-oxo moiety compared to the proximity effects observed in the 2-isomer [2]. This positional difference translates to distinct pharmacokinetic and target-engagement profiles: the 2-CF3 isomer may exhibit altered hydrogen-bonding capacity and solubility characteristics relative to the 8-CF3 compound, which retains greater conformational flexibility for functionalization at the 2- and 3-positions without steric or electronic interference from the CF3 group [3]. For medicinal chemistry programs requiring specific lipophilicity windows or differential metabolic stability, substitution pattern is non-interchangeable and must be carefully selected based on intended downstream modifications [4].

Lipophilicity XLogP3 Positional Isomerism

Microwave-Assisted Derivatization Efficiency: 8-CF3 Quinoline Scaffold Enables Accelerated Synthesis with Enhanced Yields

Derivatization of the 4-hydroxy-8-(trifluoromethyl)quinoline scaffold via microwave-assisted nucleophilic substitution reactions resulted in significantly reduced reaction times and improved yields compared to conventional thermal heating methods [1]. Specifically, the transformation of intermediates to target compounds 8a-g, 9a-h, and 10a-h was achieved with drastically reduced reaction durations while maintaining or enhancing isolated yields, demonstrating that the 8-CF3 quinoline core is amenable to accelerated synthetic protocols suitable for library generation and scale-up [2]. While exact comparative yield percentages and time reductions are not tabulated in the abstracted data, the study explicitly notes that microwave-induced techniques reduced reaction time “drastically” and “improved the yield when compared to conventional heating” [3]. This synthetic amenability distinguishes the 8-(trifluoromethyl)quinolin-4-ol scaffold from more sterically hindered or electronically deactivated quinoline analogs that may require prolonged reaction times or harsher conditions to achieve comparable transformations [4].

Microwave Synthesis Reaction Efficiency Derivatization

Tautomeric Equilibrium and Melting Point: 8-(Trifluoromethyl)quinolin-4-ol Exists Predominantly as 1H-Quinolin-4-one with Mp 170-174°C

8-(Trifluoromethyl)quinolin-4-ol exists in a tautomeric equilibrium between the 4-hydroxyquinoline (quinolin-4-ol) and 1H-quinolin-4-one forms, with spectroscopic and crystallographic evidence indicating that the 1H-quinolin-4-one tautomer predominates in the solid state . This is reflected in the IUPAC name assigned in authoritative databases (8-(trifluoromethyl)-1H-quinolin-4-one) and is consistent with the observed melting point range of 170-174°C . In contrast, the 2-CF3 positional isomer (2-(trifluoromethyl)quinolin-4-ol, IUPAC: 2-(trifluoromethyl)-1H-quinolin-4-one) shares the same molecular formula and tautomeric preference but exhibits different solid-state packing and intermolecular hydrogen-bonding patterns due to the altered position of the electron-withdrawing CF3 group [1]. The 8-CF3 substitution pattern positions the trifluoromethyl group distal to the hydrogen-bonding 4-oxo/4-hydroxyl site, potentially reducing intramolecular electronic interference and preserving the hydrogen-bond donor/acceptor capacity of the quinoline core for target engagement [2]. This physicochemical distinction is relevant for crystallization, formulation development, and co-crystal engineering applications where solid-state properties dictate handling and bioavailability characteristics .

Tautomerism Solid-State Characterization Melting Point

Validated Application Scenarios for 8-(Trifluoromethyl)quinolin-4-ol: Evidence-Based Procurement Guidance


Antimicrobial Lead Optimization: Synthesis of 1,2,4-Triazole-Quinoline Hybrids Targeting Drug-Resistant Pathogens

Procurement of 8-(trifluoromethyl)quinolin-4-ol is indicated for medicinal chemistry programs focused on developing novel antimicrobial agents, particularly those incorporating 1,2,4-triazole moieties. Derivatives synthesized from this scaffold have demonstrated in vitro MIC values of 6.25 μg/mL against pathogenic bacterial and fungal strains, with potency comparable to first-line standard antibiotics evaluated in parallel assays [1]. The 8-CF3 quinoline core provides a validated starting point for further SAR exploration at the 3- and 4-positions, enabling the systematic optimization of substituents to enhance potency, broaden spectrum, and improve pharmacokinetic properties [2]. The established compatibility of this scaffold with microwave-assisted synthetic protocols further supports efficient library generation and accelerated hit-to-lead progression [3].

Antitubercular Drug Discovery: Generation of Quinoline-3-Carbohydrazide Derivatives with Sub-μg/mL Potency

For tuberculosis drug discovery initiatives, 8-(trifluoromethyl)quinolin-4-ol serves as a privileged intermediate for synthesizing quinoline-3-carbohydrazide derivatives. The most active compounds derived from this scaffold have achieved MIC values of 0.625 μg/mL against Mycobacterium tuberculosis H37Rv in vitro [1]. This level of potency positions these derivatives as attractive leads for further optimization against both drug-susceptible and drug-resistant M. tuberculosis strains. The established SAR surrounding the 8-CF3 quinoline core provides a rational framework for iterative medicinal chemistry efforts aimed at improving potency, reducing cytotoxicity, and enhancing in vivo efficacy [2].

Antimalarial Bis(Trifluoromethyl)quinoline Synthesis: Constructing Dual-CF3 Pharmacophores for Enhanced Potency

Procurement of 8-(trifluoromethyl)quinolin-4-ol is strategically justified for antimalarial drug discovery programs aiming to develop bis(trifluoromethyl)quinoline derivatives. Comparative studies have established that 2,8-bis(trifluoromethyl)quinoline analogs achieve higher in vitro antimalarial activity than their mono-CF3 counterparts, with IC50 values of 4.8-5.2 μg/mL against chloroquine-sensitive Plasmodium falciparum strains [1]. The 8-CF3 quinoline-4-ol scaffold provides the requisite starting material for constructing these dual-CF3 pharmacophores through functionalization at the 2-position, enabling access to compounds with demonstrably improved antiparasitic potency relative to single-CF3 alternatives lacking the 8-substitution [2]. This application is further supported by broader class evidence indicating that trifluoromethyl-substituted quinolines exhibit promising activity against both chloroquine-sensitive and multidrug-resistant P. falciparum strains [3].

Physicochemical Property-Driven Scaffold Selection: Programs Requiring Position-Specific Lipophilicity Profiles

For drug discovery programs with defined lipophilicity constraints—whether for oral bioavailability optimization (Lipinski compliance) or CNS penetration requirements—8-(trifluoromethyl)quinolin-4-ol offers a distinct XLogP3 profile that differs measurably from its 2-CF3 positional isomer (XLogP3 = 2.5) [1]. The 8-substitution pattern positions the trifluoromethyl group distal to the hydrogen-bonding 4-oxo moiety, preserving hydrogen-bond donor/acceptor capacity while modulating overall lipophilicity [2]. This positional specificity is non-interchangeable; procurement of the correct isomer is essential for maintaining consistency with established structure-property relationships (SPR) and ensuring that lead optimization efforts remain within desired physicochemical parameter space [3]. The solid-state melting point (170-174°C) and predominant 1H-quinolin-4-one tautomeric form provide additional handling and formulation-relevant characterization benchmarks [4].

Quote Request

Request a Quote for 8-(Trifluoromethyl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.